![molecular formula C46H72N2O2S2 B6324904 2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1044598-80-2](/img/structure/B6324904.png)

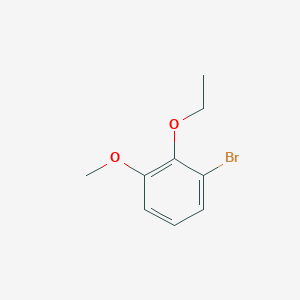

2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

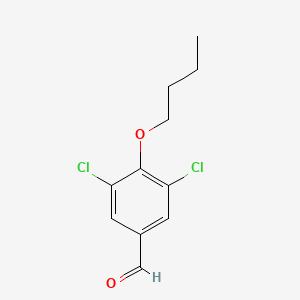

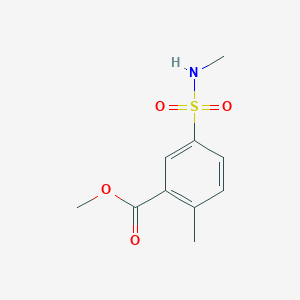

This compound is a type of diketopyrrolopyrrole (DPP) monomer . It is also known as Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’]-terthiophene]-5,5’'-diyl] .

Synthesis Analysis

The synthesis of this compound involves electropolymerization of the bisthienyl-substituted diketopyrrolopyrrole monomer . The specific details of the synthesis process are not available in the search results.Molecular Structure Analysis

The molecular formula of this compound is C20H28N4O4 . The molecular weight is 388.5 g/mol . The structure is complex, with multiple functional groups and a large number of atoms .Chemical Reactions Analysis

This compound is used as a hole-transport material in perovskite solar cells . The charge separation time is similar to that of spiro-OMeTAD, but the amount of nongeminate recombination is different .Physical And Chemical Properties Analysis

This compound has a molecular weight of 388.5 g/mol . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 9 rotatable bonds . The topological polar surface area is 105 Ų .Wissenschaftliche Forschungsanwendungen

- PBDTP-DTDPP , a polymeric hole-transport material based on this compound, has been investigated for use in perovskite solar cells (PSCs) .

- The hole mobility and energy levels of DPP-based polymers play a crucial role in PSCs and can also impact their performance in OFETs .

- Efficient hybrid solar cells have been developed using lead sulfide (PbS) nanocrystals and a narrow band gap polymer containing DPP units .

Organic Photovoltaics (Solar Cells)

Organic Field-Effect Transistors (OFETs)

Hybrid Solar Cells with Nanocrystals

Polymeric Solar Cells (PSCs)

Wirkmechanismus

Target of Action

The primary target of the compound, also known as 2,5-Di(2-C6C10)-3,6-di(thiophen-2-yl)-diketopyrrolopyrrole, is the hole-transport layer (HTL) in perovskite solar cells . The compound acts as a polymeric hole-transport material, facilitating the movement of positive charge carriers (holes) within the solar cell .

Mode of Action

The compound interacts with its target by enabling charge separation and recombination kinetics in the solar cell . It has been found to enable a similar charge separation time (<∼4.8 ps) to the spiro-OMeTAD, a commonly used hole transport material . The amount of nongeminate recombination is different . Specifically, the polymeric hole-transport layer (HTL) slows down the second-order recombination much less than spiro-OMeTAD .

Biochemical Pathways

The compound affects the pathway of charge transportation in solar cell devices . By interacting with the hole-transport layer, it influences the dynamics of charge separation and recombination, which are crucial processes in the conversion of light into electricity within the solar cell .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in this context, it can be loosely related to the compound’s behavior within the solar cell. The compound’s properties, such as its structure and electrical characteristics, impact its performance as a hole-transport material .

Result of Action

The result of the compound’s action is an improvement in the performance of perovskite solar cells . A solar cell with an optimized configuration using this compound as the hole-transport material showed a power conversion efficiency of 14.78% .

Eigenschaften

IUPAC Name |

2,5-bis(2-hexyldecyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H72N2O2S2/c1-5-9-13-17-19-23-29-37(27-21-15-11-7-3)35-47-43(39-31-25-33-51-39)41-42(45(47)49)44(40-32-26-34-52-40)48(46(41)50)36-38(28-22-16-12-8-4)30-24-20-18-14-10-6-2/h25-26,31-34,37-38H,5-24,27-30,35-36H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGXCBVXJXFCGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCC)CCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H72N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2,4-dichlorobenzo[d]thiazole](/img/structure/B6324830.png)

![4-[(3-Methoxyphenoxy)methyl]benzonitrile](/img/structure/B6324837.png)